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Technical Support Center: CIGS Absorber Layer
Adhesion
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers and scientists encountering challenges with the adhesion of

Copper Indium Gallium Selenide (CIGS) absorber layers to Molybdenum (Mo) back contacts.

Troubleshooting Guides
Issue: CIGS film is peeling or delaminating from the Mo
back contact after deposition and/or selenization.
This is a common adhesion failure mode that can be attributed to several factors, from

substrate preparation to the properties of the interfacial layer. Follow these steps to diagnose

and resolve the issue.

Q1: Is your substrate cleaning procedure adequate?
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A1: Contamination on the substrate surface is a primary cause of poor adhesion. Organic

residues or particulates can inhibit the formation of a strong bond between the Mo layer and

the substrate, and subsequently between the CIGS and Mo layers.

Experimental Protocol: Substrate Cleaning

Degreasing: Ultrasonically clean the substrates (e.g., soda-lime glass) in a sequence of

solvents such as methanol, acetone, and deionized water.[1]

Drying: Thoroughly dry the substrates with a nitrogen (N2) gun before loading them into the

deposition chamber.[1]

In-situ Cleaning (Optional): Consider a glow discharge cleaning step in the vacuum chamber

to remove any remaining surface contaminants before Mo deposition.[2]

Q2: Are your Molybdenum deposition parameters optimized for adhesion?

A2: The stress within the sputtered Mo film is highly dependent on deposition parameters like

sputtering power and argon pressure. High residual stress can lead to delamination.[3] A multi-

layer Mo deposition strategy is often employed to balance low stress for good adhesion with

high conductivity.[1][4][5]

Troubleshooting Workflow for Mo Deposition
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Caption: Troubleshooting workflow for Mo back contact deposition.
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Q3: Is the Molybdenum Selenide (MoSe2) interfacial layer too thick?

A3: During the selenization process, a thin MoSe2 layer forms at the CIGS/Mo interface. This

layer is crucial for creating a good electrical (quasi-ohmic) contact and is widely reported to

improve adhesion.[6][7][8] However, an excessively thick MoSe2 layer can become highly

resistive and lead to pronounced lattice expansion, which degrades adhesion and can cause

the CIGS film to peel off.[9][10][11]

Experimental Protocol: Controlling MoSe2 Thickness

Selenization Temperature and Time: Carefully control the temperature and duration of the

selenization step. Higher temperatures and longer times generally lead to thicker MoSe2

layers.[7]

Barrier Layers: Consider depositing a thin diffusion barrier, such as Molybdenum Nitride (Mo-

N), on the Mo back contact before CIGS deposition. This can significantly reduce selenium

diffusion into the Mo, thereby controlling MoSe2 formation and improving adhesion.[9][12]

Interface Passivation: A Molybdenum Oxide (MoOx) passivation layer can also be used to

suppress the formation of a thick MoSe2 interlayer, which reduces void defects and improves

interfacial adhesion.[10]

Frequently Asked Questions (FAQs)
Q: What is the role of the MoSe2 layer in CIGS/Mo adhesion? A: The formation of a thin MoSe2

layer at the interface between the CIGS absorber and the Mo back contact is generally

beneficial for adhesion.[7][13] It also transforms the typically Schottky-type CIGS/Mo contact

into a more favorable quasi-ohmic one, which is essential for efficient charge carrier extraction.

[14][15] However, if the layer becomes too thick (e.g., >100 nm), it can increase series

resistance and cause delamination due to mechanical stress.[10][11]

Q: How does sodium (Na) incorporation affect adhesion? A: Sodium is crucial for achieving

high-efficiency CIGS solar cells, primarily by improving the absorber's electrical properties.[4]

Its direct impact on adhesion is less clear-cut, but it influences CIGS grain growth and

morphology.[4] Changes in grain structure can affect the mechanical integrity of the film and its

interface with the Mo. Sodium can be supplied from the soda-lime glass substrate or by
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sputtering from a Na-doped Mo target.[16][17] Controlling the Na diffusion is key, and this can

be influenced by the Mo deposition pressure and surface characteristics.[16][18]

Q: What is a simple and effective way to test the adhesion of my CIGS film? A: The cross-cut

tape test (based on ISO 2409) is a standard method for evaluating the adhesion of thin films.[8]

Experimental Protocol: Cross-Cut Tape Test

Scribing: Use a sharp blade to cut a lattice pattern through the CIGS film down to the Mo

back contact. The spacing between cuts should be consistent (e.g., 1 mm).[8]

Tape Application: Apply a specified pressure-sensitive tape (e.g., Scotch tape) firmly over the

lattice.[8]

Tape Removal: After a short period (e.g., 1 minute), rapidly pull the tape off at a specified

angle.[8]

Evaluation: Examine the grid area and classify the adhesion based on the amount of the film

that has been removed by the tape. The classification typically ranges from 0 (no

detachment) to 5 (severe detachment).[8]

Q: Can the CIGS co-evaporation process itself lead to poor adhesion? A: Yes, the deposition

conditions during CIGS co-evaporation can play a role. For instance, depositing a CIGS film at

room temperature followed by a high-temperature annealing step can lead to delamination due

to significant volume variation from Se re-evaporation.[19] The three-stage co-evaporation

process, which involves careful temperature and flux control, is designed to promote the growth

of a stable and well-adhered CIGS layer with large grains.[20][21]

Data and Parameters
The following tables summarize key experimental parameters that influence the adhesion and

properties of the CIGS/Mo interface.

Table 1: Molybdenum Sputtering Parameters and Their Impact on Film Properties
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Parameter Typical Range
Effect on Film
Property

Impact on
Adhesion

DC Sputtering Power 80 - 300 W

Higher power

increases grain size,

crystallinity, and

conductivity.[3][8]

Higher power can

reduce adhesion due

to increased stress.[8]

Argon Pressure 0.1 - 10 mTorr

Low pressure (e.g., <1

mTorr) can lead to

compressive stress.

High pressure (e.g.,

>5 mTorr) can lead to

tensile stress.[3][22]

Both high

compressive and

tensile stress are

detrimental. A balance

is needed. Often, a

high-pressure layer is

used first for

adhesion.[1][5]

Table 2: CIGS Co-Evaporation Process Parameters

Process Stage Key Parameters Purpose

Three-Stage Co-

Evaporation
Stage 1

Substrate Temp:

~350-400°C; Deposit

In, Ga, Se

Formation of

(In,Ga)2Se3

precursor.[19]

Stage 2

Substrate Temp:

~500-550°C; Deposit

Cu, Se

Conversion to Cu-rich

CIGS, promoting large

grain growth.[19][23]

Stage 3

Substrate Temp:

~500-550°C; Deposit

In, Ga, Se

Final composition

adjustment to slightly

Cu-poor for optimal

electronic properties.

[20]

Signaling Pathways and Logical Relationships
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The interplay between Mo deposition, selenization, and the resulting interfacial properties is

critical for adhesion.
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Caption: Key factors influencing CIGS/Mo adhesion.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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